molecular formula C24H34N2O B14402900 N-Benzyl-N'-(2,4-dimethylphenyl)-N-octylurea CAS No. 88452-39-5

N-Benzyl-N'-(2,4-dimethylphenyl)-N-octylurea

Cat. No.: B14402900
CAS No.: 88452-39-5
M. Wt: 366.5 g/mol
InChI Key: DYJLMLFHUUAPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a 2,4-dimethylphenyl group, and an octyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea typically involves the reaction of benzylamine, 2,4-dimethylphenyl isocyanate, and octylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide
  • N-(1-benzyl-4-piperidinyl)-N’-(2,3-dimethylphenyl)urea
  • Benzamide, 2-bromo-N-methyl-

Uniqueness

N-Benzyl-N’-(2,4-dimethylphenyl)-N-octylurea is unique due to the presence of the octyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88452-39-5

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

1-benzyl-3-(2,4-dimethylphenyl)-1-octylurea

InChI

InChI=1S/C24H34N2O/c1-4-5-6-7-8-12-17-26(19-22-13-10-9-11-14-22)24(27)25-23-16-15-20(2)18-21(23)3/h9-11,13-16,18H,4-8,12,17,19H2,1-3H3,(H,25,27)

InChI Key

DYJLMLFHUUAPES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.